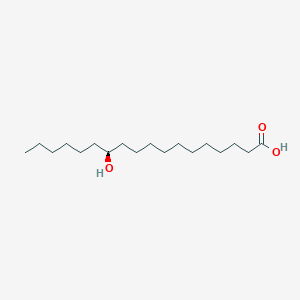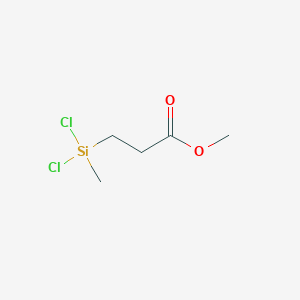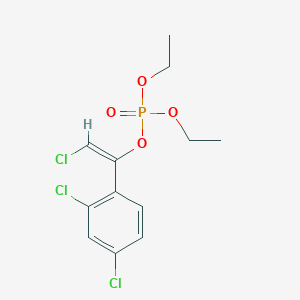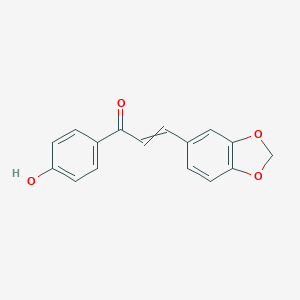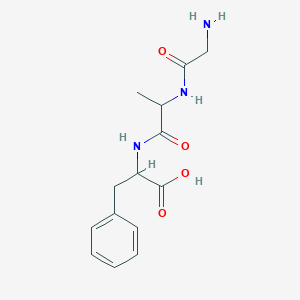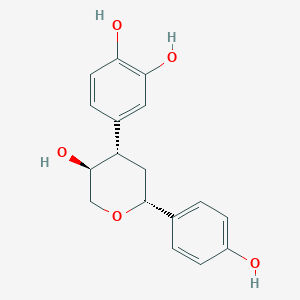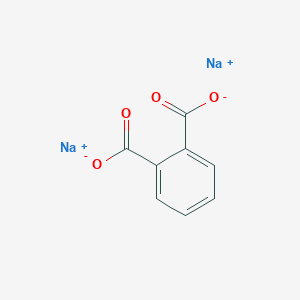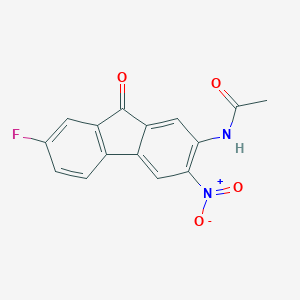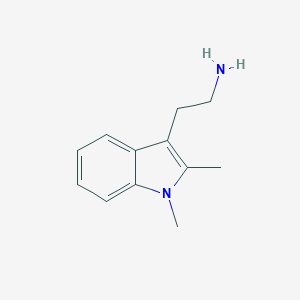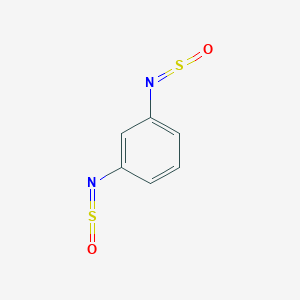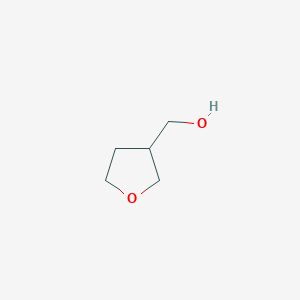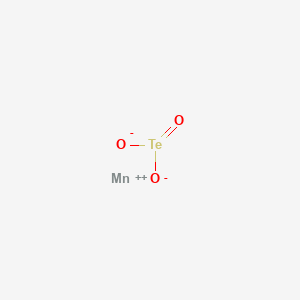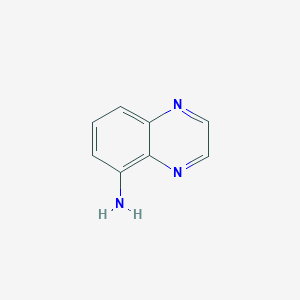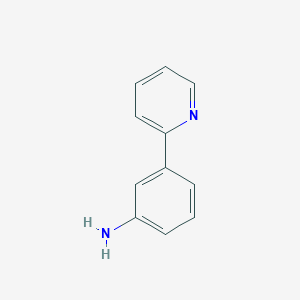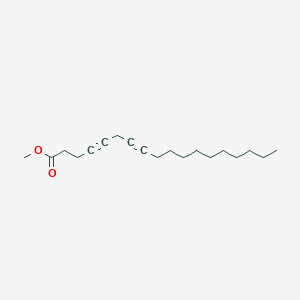
methyl octadeca-4,7-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl octadeca-4,7-diynoate is an organic compound with the molecular formula C19H30O2. It is a derivative of octadecadiynoic acid, characterized by the presence of two triple bonds in its carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl octadeca-4,7-diynoate can be synthesized through several methods. One common approach involves the coupling of a 1-bromoalk-2-yne with the di-Grignard complex of an ω-acetylenic acid, followed by semi-hydrogenation of the resulting diynoic acid to a cis, cis-diene using Lindlar’s catalyst . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of methyl 4,7-octadecadiynoate typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications. The reaction conditions are carefully controlled to maintain the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
methyl octadeca-4,7-diynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
methyl octadeca-4,7-diynoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 4,7-octadecadiynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 4,7-octadecadiynoate include:
- Methyl octadecadienoate
- Methyl linoleate
- Methyl stearate
Uniqueness
methyl octadeca-4,7-diynoate is unique due to the presence of two triple bonds in its carbon chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
18202-20-5 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-4,7-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14,17-18H2,1-2H3 |
Clé InChI |
FSCMHVFBJLRAHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCC#CCCC(=O)OC |
SMILES canonique |
CCCCCCCCCCC#CCC#CCCC(=O)OC |
Synonymes |
4,7-Octadecadiynoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


